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molecular formula C18H16FN3O3 B8637115 4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No. B8637115
M. Wt: 341.3 g/mol
InChI Key: HKUDSAWEBILALG-UHFFFAOYSA-N
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Patent
US08304427B2

Procedure details

Similar to the synthesis of compound 1d, from compound 46a (50.0 mg) and 3-methoxyphenylacetyl isothiocyanate (45.5 mg), the titled compound 46 was yielded (40.1 mg, yield: 50%).
Name
titled compound 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C(NC(NC(=O)CC2C=CC=CC=2)=S)C=CC=1OC1C2C(=CC(OC)=C(C(OC(C)(C)C)=O)C=2)N=CC=1.[F:41][C:42]1[CH:64]=[C:63]([NH:65][C:66]([NH:68][C:69](=[O:79])[CH2:70][C:71]2[CH:76]=[CH:75][CH:74]=[C:73]([O:77][CH3:78])[CH:72]=2)=[S:67])[CH:62]=[CH:61][C:43]=1[O:44][C:45]1[C:54]2[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=2)[N:48]=[CH:47][CH:46]=1>>[NH2:65][C:63]1[CH:62]=[CH:61][C:43]([O:44][C:45]2[C:54]3[C:49](=[CH:50][C:51]([O:59][CH3:60])=[C:52]([C:55]([NH:57][CH3:58])=[O:56])[CH:53]=3)[N:48]=[CH:47][CH:46]=2)=[C:42]([F:41])[CH:64]=1.[CH3:78][O:77][C:73]1[CH:72]=[C:71]([CH2:70][C:69]([N:68]=[C:66]=[S:67])=[O:79])[CH:76]=[CH:75][CH:74]=1

Inputs

Step One
Name
titled compound 46
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=CC(=C1)NC(=S)NC(CC1=CC(=CC=C1)OC)=O
Step Two
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC(C)(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(=O)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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